molecular formula C11H8F2N2OS B1487121 6-(2,4-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one CAS No. 2098020-55-2

6-(2,4-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one

Cat. No.: B1487121
CAS No.: 2098020-55-2
M. Wt: 254.26 g/mol
InChI Key: YPWVQGXCRIIPCB-UHFFFAOYSA-N
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Description

6-(2,4-Difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one is a chemical compound characterized by its unique structure, which includes a pyrimidinone ring substituted with a 2,4-difluorophenyl group and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,4-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one typically involves the following steps:

  • Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-keto esters.

  • Introduction of the 2,4-Difluorophenyl Group: This step involves a substitution reaction where the pyrimidinone core is reacted with a 2,4-difluorophenyl derivative.

  • Introduction of the Methylthio Group:

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Substitution reactions are common, where various nucleophiles or electrophiles can replace the existing functional groups.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

  • Substitution: Nucleophiles such as amines, thiols, and electrophiles like alkyl halides.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms of the compound, which may have different biological or chemical properties.

  • Substitution Products: Substituted derivatives with different functional groups attached to the pyrimidinone core.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly for diseases that involve oxidative stress or require specific molecular targets. Industry: The compound is used in the production of various chemical products, including dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 6-(2,4-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 6-(2,4-Dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one: Similar structure with chlorine atoms instead of fluorine.

  • 6-(2,4-Difluorophenyl)-2-(ethylthio)pyrimidin-4(3H)-one: Similar structure with an ethylthio group instead of methylthio.

  • 6-(2,4-Difluorophenyl)-2-(methylthio)pyrimidin-4(5H)-one: Similar structure with a different tautomeric form.

Uniqueness: 6-(2,4-Difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one is unique due to its specific combination of fluorine atoms and the methylthio group, which can influence its chemical reactivity and biological activity. This combination may offer advantages in terms of stability, potency, and selectivity compared to similar compounds.

Properties

IUPAC Name

4-(2,4-difluorophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2OS/c1-17-11-14-9(5-10(16)15-11)7-3-2-6(12)4-8(7)13/h2-5H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWVQGXCRIIPCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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